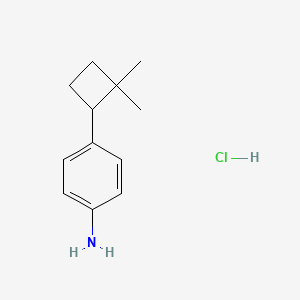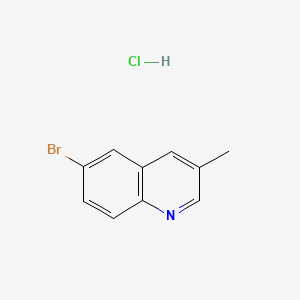
6-Bromo-3-methylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-methylquinoline hydrochloride: is a chemical compound with the molecular formula C10H8BrN·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylquinoline hydrochloride typically involves the bromination of 3-methylquinoline. The reaction is carried out using bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the 6-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 6-Bromo-3-methylquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Oxidized or reduced quinoline compounds.
- Coupled products with extended carbon chains or aromatic systems .
科学的研究の応用
Chemistry: 6-Bromo-3-methylquinoline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for developing materials with specific characteristics .
作用機序
The mechanism of action of 6-Bromo-3-methylquinoline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
- 6-Bromo-2-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 4-Bromo-6-ethoxy-2-methylquinoline
- 4-Bromo-6-methoxy-2-methylquinoline
Comparison: 6-Bromo-3-methylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it suitable for specific applications in research and industry .
特性
分子式 |
C10H9BrClN |
|---|---|
分子量 |
258.54 g/mol |
IUPAC名 |
6-bromo-3-methylquinoline;hydrochloride |
InChI |
InChI=1S/C10H8BrN.ClH/c1-7-4-8-5-9(11)2-3-10(8)12-6-7;/h2-6H,1H3;1H |
InChIキー |
ZVQFAMQJOFDUKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2)Br)N=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



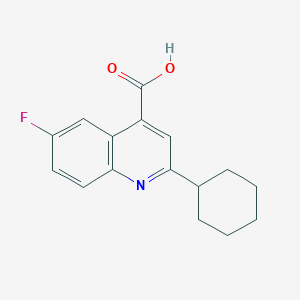
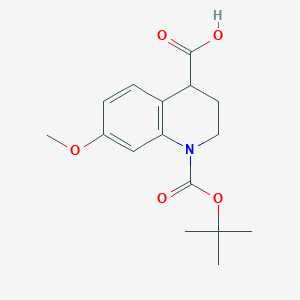

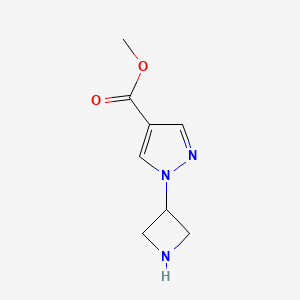

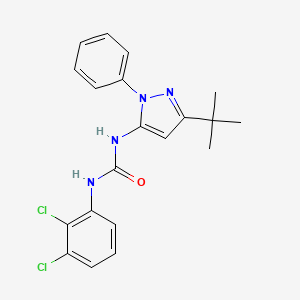

![Tert-butyl n-[(3r)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13509381.png)


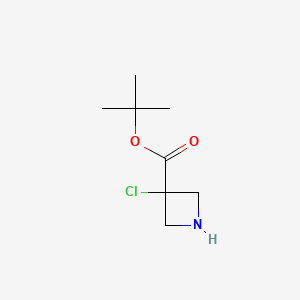
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
